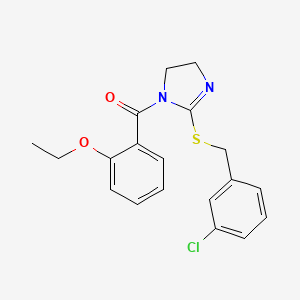

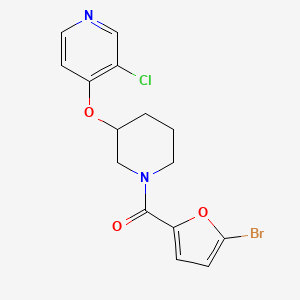

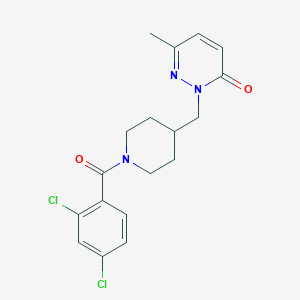

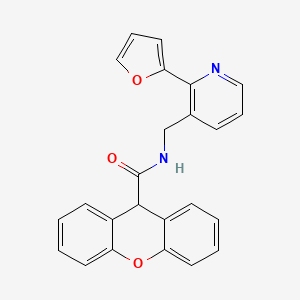

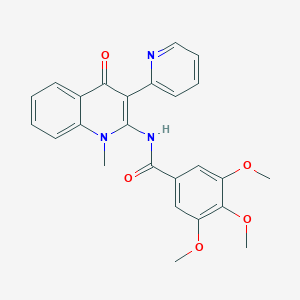

![molecular formula C10H13N3O4 B2468992 Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate CAS No. 339101-21-2](/img/structure/B2468992.png)

Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

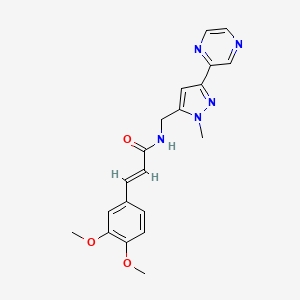

“Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate” is a chemical compound with the molecular formula C10H13N3O4 . It has a molecular weight of 239.231 . The compound is available from suppliers for scientific research needs .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: COC(=O)CCCNc1ncccc1N+=O . This notation provides a way to represent the structure using ASCII strings .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 239.231 . The solubility of this compound in DMSO is unknown .Applications De Recherche Scientifique

1. Oxidative Amination of 3-Nitropyridines

The oxidative amination of 3-nitropyridines, which relates to the chemical structure of Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate, involves reacting 3-nitropyridine with various amines. This process results in the substitution in the para position to the nitro group with high regioselectivity. This method has been applied to produce compounds like 2-amino-5-nitropyridine and its derivatives with significant yields (Bakke & Svensen, 2001).

2. Crystal and Molecular Structures Studies

Studies on the molecular and crystal structures of nitroderivatives of pyridines have been conducted. These investigations include vibrational studies and quantum chemical calculations, providing insights into the molecular behavior and interaction potentials of such compounds. This research is crucial in understanding the chemical and physical properties of nitropyridine derivatives (Bryndal et al., 2012).

3. Biotransformation Studies

Biotransformation of pyridine derivatives, including compounds structurally related to this compound, has been explored. Microbial transformation processes yield various products, revealing potential applications in synthesizing novel compounds and studying microbial interactions with pyridine derivatives (Tully et al., 2012).

4. Charge-Transfer Mediated Proton Transfer Studies

Research on charge-transfer mediated proton transfer in pyridine N-oxides offers insights into the excited-state dynamics of these molecules. Such studies are crucial for understanding the photophysical properties of nitropyridine derivatives and their potential applications in fields like photochemistry (Poór et al., 2006).

5. Synthesis of Novel Compounds

Synthetic approaches to novel compounds using nitropyridine derivatives have been explored. These include the synthesis of various pyridine-based compounds, demonstrating the versatility of nitropyridines in organic synthesis and the potential for developing new pharmaceutical agents or chemical intermediates (Chenhon et al., 2015).

Propriétés

IUPAC Name |

methyl 4-[(3-nitropyridin-2-yl)amino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-17-9(14)5-3-7-12-10-8(13(15)16)4-2-6-11-10/h2,4,6H,3,5,7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJANZWQINAFQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCNC1=C(C=CC=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Tert-butyl)phenyl]-2-piperidylethylamine](/img/structure/B2468909.png)

![6-[(4-Chlorobenzyl)thio]-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2468912.png)

![N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]biphenyl-4-sulfonamide](/img/structure/B2468917.png)

![(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2468918.png)

![5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2468924.png)